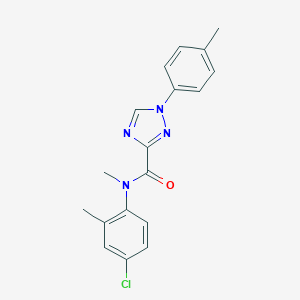
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CMT3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMT3 is a triazole-based compound that has been synthesized using various methods.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the production of inflammatory cytokines, such as TNF-α and IL-1β. In cancer cells, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In fungi, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has minimal toxicity in vitro and in vivo. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines and reduce the size of tumors in animal models. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and ability to inhibit multiple targets. However, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential application is its use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as an anti-cancer agent, either alone or in combination with other drugs. Finally, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may have potential as an anti-fungal agent, particularly for the treatment of drug-resistant fungal infections. Further studies are needed to fully understand the therapeutic potential of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its underlying mechanisms of action.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-methylbenzoic acid with 4-methylphenyl hydrazine hydrochloride, followed by reaction with methyl isocyanate. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine hydrochloride, followed by reaction with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-fungal properties. Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungi.
Eigenschaften
Produktname |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molekularformel |
C18H17ClN4O |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-7-15(8-5-12)23-11-20-17(21-23)18(24)22(3)16-9-6-14(19)10-13(16)2/h4-11H,1-3H3 |
InChI-Schlüssel |
PGRHDPMAXBIRCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)



![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)